1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity/basicity, redox potential, etc.).Scientific Research Applications
Copolymerization with Styrene : A study conducted by Reddy et al. (2021) describes the synthesis and copolymerization of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates, which are similar in structure to the compound . These compounds were synthesized through a piperidine-catalyzed Knoevenagel condensation and then copolymerized with styrene, demonstrating their potential in polymer science applications (Reddy et al., 2021).
Synthesis of Novel Ethylenes for Copolymerization : Another study by Abuelroos et al. (2020) involved the synthesis of novel oxy ring-trisubstituted isobutyl phenylcyanoacrylates, again through piperidine-catalyzed Knoevenagel condensation. These compounds were similarly copolymerized with styrene, highlighting the versatility of these structures in creating new polymeric materials (Abuelroos et al., 2020).
Organophosphorus Compound Synthesis : The study by Edmundson and Mitchell (1968) describes the reaction of 2α-Chloro(or bromo)-5β-chloromethyl(or bromomethyl)-5α-methyl-2β-oxo-1,3,2-dioxaphosphorinan with piperidine, resulting in the formation of cyclic organophosphorus compounds. This demonstrates the use of piperidine structures in synthesizing organophosphorus compounds, which have various applications in organic chemistry (Edmundson & Mitchell, 1968).
Synthesis of CCR5 Antagonists : Bi (2015) conducted research on the synthesis of a novel CCR5 antagonist, using a process that includes the use of a compound structurally similar to the query compound. This illustrates the potential application of such compounds in medicinal chemistry, particularly in the development of therapeutic agents (Bi, 2015).
Anticancer Agent Synthesis : Research by Rehman et al. (2018) involved the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluated for their potential as anticancer agents. This study showcases the use of piperidine derivatives in synthesizing compounds with potential pharmacological applications (Rehman et al., 2018).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.
Future Directions
This involves speculating on potential future research directions, applications, or modifications of the compound.
Please consult with a professional chemist or a relevant expert for accurate information. It’s also important to note that working with chemicals should always be done following the appropriate safety guidelines and procedures.
properties
IUPAC Name |
[1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidin-4-yl]oxy-tert-butyl-diphenylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35BrClNO2Si/c1-29(2,3)35(25-10-6-4-7-11-25,26-12-8-5-9-13-26)34-24-16-18-32(19-17-24)20-21-33-28-15-14-23(30)22-27(28)31/h4-15,22,24H,16-21H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESATOZPDJHQSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(CC3)CCOC4=C(C=C(C=C4)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35BrClNO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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